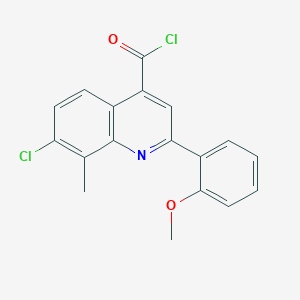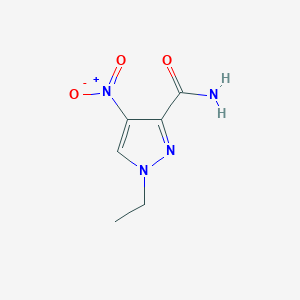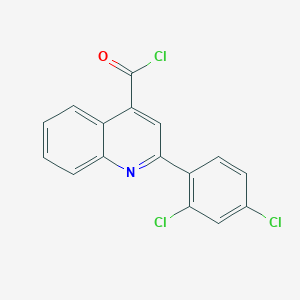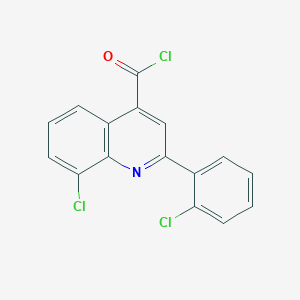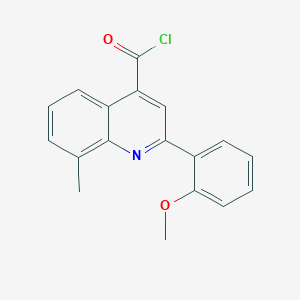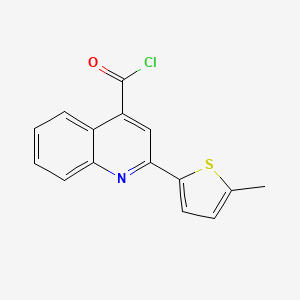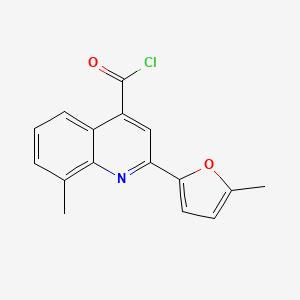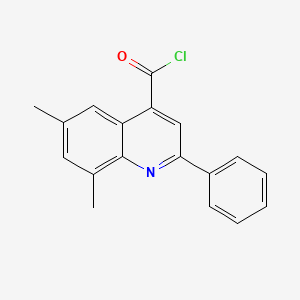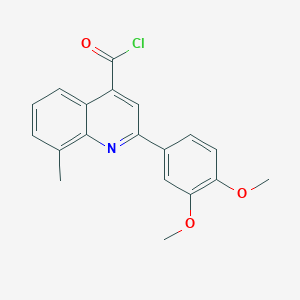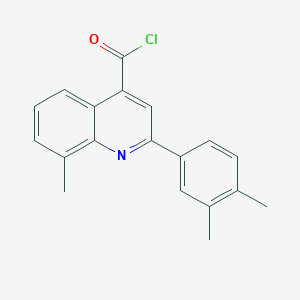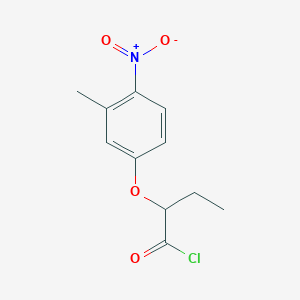
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride
Descripción general
Descripción
“2-(3-Methyl-4-nitrophenoxy)butanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.288±0.06 g/cm3 and a predicted boiling point of 368.3±27.0 °C . More comprehensive physical and chemical property data was not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Key Intermediates in Drug Development : Research has demonstrated the synthesis of complex molecules from simpler compounds like 2-methyl-3-nitrophenol, which shares structural similarities with 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride. These syntheses are crucial for developing intermediates in drug production, such as anti-HCV drugs An Chenhon (2015), Chinese Journal of Pharmaceuticals.
Development of Antioxidants and Light Stabilizers : Research involving similar nitrophenol derivatives has led to the development of antioxidants and light stabilizers, highlighting the potential of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride in similar applications P. Carloni et al. (1993), Polymer Degradation and Stability.
Biological and Environmental Applications
Chemotaxis and Biodegradation of Nitrophenol Derivatives : Studies on compounds like 3-Methyl-4-nitrophenol, which are structurally similar to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, have shown that certain microorganisms can chemotactically respond to and biodegrade these compounds. This has implications for environmental bioremediation B. Bhushan et al. (2000), Biochemical and Biophysical Research Communications.
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound similar to 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride, has been studied as an effective corrosion inhibitor for copper alloys, suggesting potential applications in materials science N. Nam et al. (2016), Corrosion Science.
Molecular Structure Analysis
- Crystal Structure Studies : Research involving derivatives of nitrophenols has contributed to understanding the molecular structures of such compounds, which is essential for material science and drug design. This includes studies on the crystal structure of similar compounds E. Griffith et al. (1972), Canadian Journal of Chemistry.
Propiedades
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-10(11(12)14)17-8-4-5-9(13(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRHVSZZCHVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



